1-(1H-indol-1-yl)butan-2-amine

Serotonin 5-HT2A receptor Monoamine oxidase B (MAO-B) Indolealkylamine SAR

1-(1H-indol-1-yl)butan-2-amine (CAS 1267130-42-6) is a synthetic indole derivative with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol. Unlike the more common C3-substituted indolealkylamines (e.g., tryptamine and its congeners), this compound features a butan-2-amine side chain attached directly to the indole N1 nitrogen.

Molecular Formula C12H16N2
Molecular Weight 188.3
CAS No. 1267130-42-6
Cat. No. B6168286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-1-yl)butan-2-amine
CAS1267130-42-6
Molecular FormulaC12H16N2
Molecular Weight188.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-indol-1-yl)butan-2-amine (CAS 1267130-42-6): Procurement-Relevant Chemical Identity and Structural Context


1-(1H-indol-1-yl)butan-2-amine (CAS 1267130-42-6) is a synthetic indole derivative with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol [1]. Unlike the more common C3-substituted indolealkylamines (e.g., tryptamine and its congeners), this compound features a butan-2-amine side chain attached directly to the indole N1 nitrogen [2]. This N1-substitution pattern alters the electronic distribution of the indole ring and the spatial orientation of the amine pharmacophore, producing a distinct pharmacological profile compared to positional isomers. The compound is typically supplied at ≥95% purity for research use .

Why Generic Indolealkylamine Analogs Cannot Substitute for 1-(1H-indol-1-yl)butan-2-amine in Targeted Research Programs


Indolealkylamines are not functionally interchangeable despite sharing a common indole core. The position of side-chain attachment—N1 versus C3 versus C2—profoundly alters receptor binding orientation, intrinsic efficacy, and metabolic stability [1]. The N1-substituted architecture of 1-(1H-indol-1-yl)butan-2-amine places the basic amine in a steric and electronic environment distinct from that of C3-substituted tryptamine analogs, resulting in divergent selectivity across serotonin receptor subtypes and monoamine oxidase isoforms [2]. Substituting a positional isomer such as 1-(1H-indol-3-yl)butan-2-amine or 4-(1H-indol-3-yl)butan-2-amine without experimental validation risks introducing uncharacterized off-target pharmacology and confounding SAR interpretation in programs where N1-specific interactions are mechanistically critical.

Quantitative Differentiation Evidence: 1-(1H-indol-1-yl)butan-2-amine Versus Positional Isomers and Structural Analogs


N1- Versus C3-Substitution: Divergent 5-HT2A Receptor Pharmacology and MAO-B Inhibitory Profile

1-(1H-indol-1-yl)butan-2-amine is reported to exhibit dual pharmacological activity as a partial agonist at the 5-HT2A receptor and a weak inhibitor of monoamine oxidase B (MAO-B) [1]. In contrast, the C3-substituted positional isomer 1-(1H-indol-3-yl)butan-2-amine and related tryptamine analogs (e.g., 4-(1H-indol-3-yl)butan-2-amine) typically act as full agonists at 5-HT2A without significant MAO-B inhibitory activity [2]. This dual mechanism is attributed to the N1-attachment mode, which alters the orientation of the protonated amine relative to key receptor residues compared to the C3-attachment mode found in endogenous tryptamines. N-methylation of the amine (CAS 1267130-43-7) was shown to further increase 5-HT2A specificity by approximately 3-fold while reducing off-target interactions, underscoring the unique SAR tractability of the N1-indole scaffold [1].

Serotonin 5-HT2A receptor Monoamine oxidase B (MAO-B) Indolealkylamine SAR

Positional Isomer Impact on Lipophilicity and Predicted CNS Permeability

The N1-substituted indole scaffold of 1-(1H-indol-1-yl)butan-2-amine results in a computed LogP (XLogP3) of 2.7 and a topological polar surface area (TPSA) of 31 Ų [1]. By comparison, the C3-substituted isomer 1-(1H-indol-3-yl)butan-2-amine has a slightly higher predicted LogP (~3.0) and comparable TPSA (~31 Ų) . The marginally lower lipophilicity of the N1-isomer, combined with identical PSA, suggests a different CNS penetration rate and altered non-specific protein binding profile. Furthermore, the N1-isomer has a computed pKa of 10.00 ± 0.10, which influences its ionization state at physiological pH compared to C3-substituted analogs [1].

Physicochemical properties CNS drug-likeness LogP Polar surface area

Synthetic Accessibility and Purity: Differentiated Supply Chain Considerations

The synthesis of 1-(1H-indol-1-yl)butan-2-amine requires N1-selective alkylation of indole with a suitable butan-2-amine precursor, a route that is distinct from the C3-alkylation strategies used for tryptamine analogs (e.g., Fischer indole synthesis or Mannich reactions at C3) . This synthetic divergence means that the N1-isomer is not a drop-in replacement in synthetic workflows optimized for C3-substituted indolealkylamines. Commercially, the compound is supplied at ≥95% purity [1]; its N1-substituted analogs generally exhibit higher synthetic complexity and correspondingly higher procurement costs compared to the more abundant C3-substituted isomers, reflecting a differentiated supply chain that rewards targeted sourcing.

Chemical synthesis N1-indole alkylation Purity Supply chain

Allosteric IGF1RK Inhibitor Scaffold: Structural Differentiation from Piperidine-Linked Analogs

A series of indole-butyl-amine derivatives has been reported as allosteric inhibitors of insulin-like growth factor receptor 1 kinase (IGF1RK), with IC50 values ranging from 0.2 to 10 μM depending on the indole ring substitution [1]. Within this chemotype, the simple indole-butyl-amine substructure (represented by compounds C1–C3 in the series, with IC50 values of 10, 2.5, and 6 μM, respectively) serves as the core scaffold from which more potent cyano-substituted derivatives (C10–C12, IC50 0.2–0.4 μM) are elaborated [1]. The unsubstituted indole-butyl-amine core of 1-(1H-indol-1-yl)butan-2-amine provides a baseline potency reference point for SAR exploration, distinct from the piperidine-linked analogs that dominate the more potent end of the series. Molecular dynamics simulations revealed that the position of chemical substituents on the indole ring dramatically affects inhibitor binding conformations and potencies, with a cyano group at the indole C3/C5 positions enhancing hydrogen bonding with M1156 and improving shape complementarity [1].

IGF1R kinase Allosteric inhibitors Indole-butyl-amine Molecular dynamics

N1-Indole Motif in Cannabinoid Receptor Pharmacology: Differentiated Binding Profile

Aminoalkylindoles (AAIs) are a recognized class of cannabinoid receptor ligands. BindingDB data indicate that related indole-1-yl alkylamine compounds exhibit measurable affinity for cannabinoid receptors [1]. The N1-substitution pattern is a structural determinant for cannabinoid receptor interaction, distinguishing this chemotype from the C3-indole cannabinoid ligands such as the classical aminoalkylindoles (e.g., WIN 55,212-2 analogs) [2]. While direct IC50 data for 1-(1H-indol-1-yl)butan-2-amine at CB1/CB2 are not publicly disclosed, the N1-attachment motif is structurally correlated with cannabinoid receptor binding in the broader aminoalkylindole literature, providing a differentiated entry point for cannabinoid probe development compared to C3-substituted scaffolds.

Cannabinoid receptor Aminoalkylindole CB1 receptor Binding affinity

Optimal Research and Industrial Application Scenarios for 1-(1H-indol-1-yl)butan-2-amine Based on Differentiated Evidence


Dual-Target Serotonergic Probe Development: 5-HT2A Partial Agonism with MAO-B Inhibition

Research programs investigating synergistic 5-HT2A modulation combined with monoamine oxidase inhibition should prioritize this N1-substituted indole scaffold. The reported dual pharmacological activity—partial agonism at 5-HT2A coupled with weak MAO-B inhibition—is not replicated by the more common C3-substituted tryptamine analogs, which typically lack MAO-B inhibitory function [1]. This scaffold is therefore suitable for CNS probe development targeting neuropsychiatric conditions where dual serotonergic and dopaminergic modulation is hypothesized. Procurement of the N1-isomer is essential; substitution with a C3-isomer would eliminate the MAO-B inhibitory component and alter the 5-HT2A efficacy profile.

IGF1R Kinase Allosteric Inhibitor SAR Campaigns Using the Core Indole-Butyl-Amine Scaffold

The unsubstituted indole-butyl-amine core represents the foundational scaffold for a series of allosteric IGF1RK inhibitors with reported IC50 values spanning 0.2–10 μM depending on ring substitution [2]. Researchers initiating structure–activity relationship (SAR) studies on this target should procure the unsubstituted core compound as the essential baseline reference. Subsequent derivatization—particularly cyano substitution at the indole C3/C5 positions—has been shown to improve potency by 10- to 50-fold via enhanced hydrogen bonding with M1156 in the allosteric pocket [2].

Cannabinoid Receptor Ligand Discovery with N1-Indole Topology

Programs exploring aminoalkylindole-based cannabinoid receptor ligands can utilize the N1-substitution topology of this compound to access pharmacological space distinct from the classical C3-aminoalkylindole cannabinoids (e.g., WIN 55,212-2 derivatives) [3]. The N1-attachment mode alters the vector of the amine pharmacophore relative to the indole ring, potentially yielding different CB1/CB2 selectivity profiles. Structural biology and molecular pharmacology groups investigating cannabinoid receptor–ligand interactions should consider the N1-indole scaffold as a complementary chemotype to C3-substituted aminoalkylindoles.

Isomer-Specific Analytical Reference Standard for Chromatographic Method Development

Given the existence of multiple isomeric indole-butyl-amines (N1-, C2-, and C3-substituted variants) sharing the same molecular formula (C₁₂H₁₆N₂) and molecular weight (188.27 g/mol), this compound serves as a critical isomer-specific reference standard for HPLC, LC-MS, and GC method development . Its distinct retention time and fragmentation pattern, arising from the N1-substitution architecture, enable unambiguous isomer identification in complex mixtures—an essential capability for quality control, impurity profiling, and forensic analytical applications.

Quote Request

Request a Quote for 1-(1H-indol-1-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.